BOC-ALA-PRO-OH
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Overview
Description
It is commonly used in peptide synthesis and serves as a building block for more complex peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-ALA-PRO-OH typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (BOC) group, followed by coupling with L-proline. The reaction is usually carried out in the presence of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .
Chemical Reactions Analysis
Types of Reactions
BOC-ALA-PRO-OH undergoes various chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains using coupling reagents like DIC and HOBt.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DIC and HOBt in dichloromethane or dimethylformamide (DMF).
Major Products Formed
Scientific Research Applications
BOC-ALA-PRO-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block for synthesizing longer peptides and proteins.
Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicinal Chemistry: Utilized in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: Used in the production of peptide-based materials and biopolymers.
Mechanism of Action
The mechanism of action of BOC-ALA-PRO-OH primarily involves its role as a building block in peptide synthesis. The BOC group protects the amino group of L-alanine, preventing unwanted side reactions during peptide coupling. Upon deprotection, the free amine can participate in further reactions to form peptide bonds with other amino acids or peptides .
Comparison with Similar Compounds
Similar Compounds
BOC-ALA-OH: N-(tert-Butoxycarbonyl)-L-alanine, used in similar peptide synthesis applications.
BOC-PRO-OH: N-(tert-Butoxycarbonyl)-L-proline, another building block for peptide synthesis.
BOC-ALA-ALA-PRO-OH: A tripeptide compound used in more complex peptide synthesis.
Uniqueness
BOC-ALA-PRO-OH is unique due to its specific combination of L-alanine and L-proline, which imparts distinct structural and functional properties. Its use as a dipeptide building block allows for the synthesis of peptides with specific sequences and functionalities, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H22N2O5 |
---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O5/c1-8(14-12(19)20-13(2,3)4)10(16)15-7-5-6-9(15)11(17)18/h8-9H,5-7H2,1-4H3,(H,14,19)(H,17,18) |
InChI Key |
QGJDXUIYIUGQGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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